n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline
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Overview
Description
n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline: is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline typically involves the reaction of 2,3,4-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its structural similarity to known alkylating agents.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various compounds.
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function and leading to cell death. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA synthesis, which are critical for its potential use as an anticancer agent.
Comparison with Similar Compounds
n,n-Bis(2-chloroethyl)methylamine: Known for its use in chemotherapy as an alkylating agent.
n,n-Bis(2-chloroethyl)cyclopropanamine: Another compound with similar alkylating properties.
n,n-Bis(2-chloroethyl)phosphorodiamidic acid: Used in the development of chemotherapeutic drugs.
Uniqueness: n,n-Bis(2-chloroethyl)-2,3,4-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
27077-07-2 |
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Molecular Formula |
C13H19Cl2NO3 |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2,3,4-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-11-5-4-10(12(18-2)13(11)19-3)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3 |
InChI Key |
ZFNIAVHPEQRPDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N(CCCl)CCCl)OC)OC |
Origin of Product |
United States |
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